1-Isocyano-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyano-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4F3NO. It is characterized by the presence of an isocyano group (-N≡C) and a trifluoromethyl group (-CF3) attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyano-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate, which is then converted to the isocyanide using a suitable base . The reaction conditions typically involve low temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyano-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophiles such as halogens and alkylating agents are used in addition reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while addition with an alkylating agent can produce an alkylated isocyanide .
Scientific Research Applications
1-Isocyano-3-(trifluoromethyl)benzene has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is employed in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceuticals and biologically active compounds.
Mechanism of Action
The mechanism of action of 1-isocyano-3-(trifluoromethyl)benzene involves its ability to form stable intermediates during chemical reactions. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations . The trifluoromethyl group enhances the compound’s stability and reactivity by providing electron-withdrawing effects .
Comparison with Similar Compounds
1-Isocyano-4-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Contains a chloro group in addition to the trifluoromethyl group.
Uniqueness: 1-Isocyano-3-(trifluoromethyl)benzene is unique due to the combination of the isocyano and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
1-isocyano-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDAGRPFMIKMQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC(=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.